
1,2,3,5-Tetra-O-acetyl-b-L-xylofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose is a chemical compound with the molecular formula C13H18O9. It is a derivative of xylose, a sugar molecule, where four hydroxyl groups are replaced by acetyl groups. This compound is often used as an intermediate in the synthesis of various nucleosides and other biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose can be synthesized through the acetylation of β-L-xylofuranose. The process typically involves the reaction of β-L-xylofuranose with acetic anhydride in the presence of a catalyst such as sodium acetate or pyridine. The reaction is carried out under reflux conditions, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose follows similar principles but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield β-L-xylofuranose.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: β-L-xylofuranose
Oxidation: Corresponding carboxylic acids
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Synthesis of Nucleosides: It serves as a precursor in the synthesis of nucleosides, which are essential components of nucleic acids
Drug Development: The compound is used in the development of antiviral and anticancer drugs due to its ability to form nucleoside analogs.
Biochemical Research: It is used in studies involving carbohydrate metabolism and enzyme activity.
Mecanismo De Acción
The mechanism of action of 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose primarily involves its role as an intermediate in biochemical reactions. The acetyl groups protect the hydroxyl groups of the sugar molecule, allowing for selective reactions at other sites. Upon deacetylation, the compound can participate in various biochemical pathways, including nucleoside synthesis and carbohydrate metabolism .
Comparación Con Compuestos Similares
1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose can be compared with other similar compounds such as:
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose: Similar structure but derived from ribose instead of xylose.
1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid: Another acetylated sugar derivative with different biological applications.
The uniqueness of 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose lies in its specific structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules .
Propiedades
Fórmula molecular |
C13H18O9 |
|---|---|
Peso molecular |
318.28 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13-/m0/s1 |
Clave InChI |
IHNHAHWGVLXCCI-RNJOBUHISA-N |
SMILES isomérico |
CC(=O)OC[C@H]1[C@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride](/img/structure/B12846228.png)

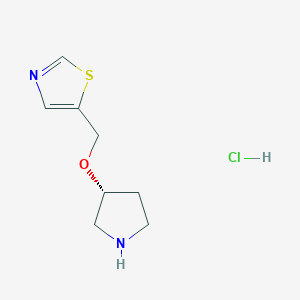
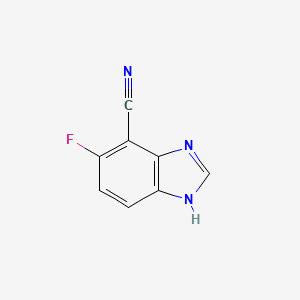

![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate](/img/structure/B12846253.png)
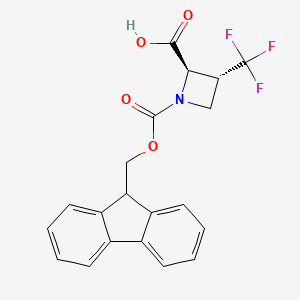
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol](/img/structure/B12846256.png)
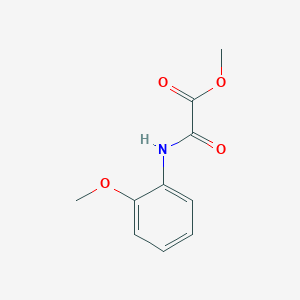
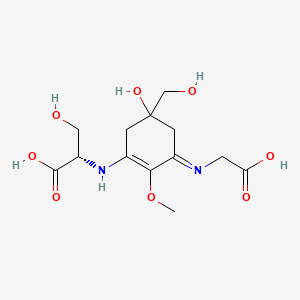
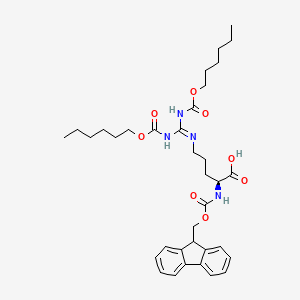
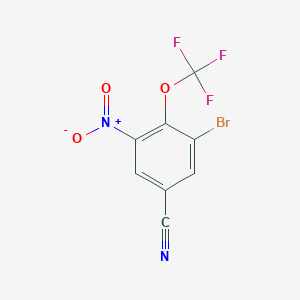
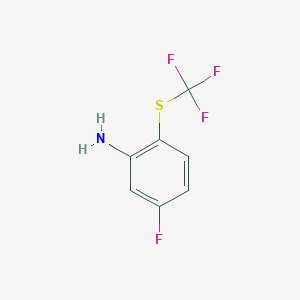
![(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide](/img/structure/B12846288.png)
